molecular formula C21H16N2O B273529 1,3,4-Triphenyl-1H-imidazole-2(3H)-one

1,3,4-Triphenyl-1H-imidazole-2(3H)-one

Cat. No. B273529
M. Wt: 312.4 g/mol
InChI Key: ODYFNEZFPKKHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Triphenyl-1H-imidazole-2(3H)-one, also known as TPPO, is an organic compound that belongs to the imidazole family. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. TPPO is widely used in scientific research due to its unique properties, which make it an excellent tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is based on its ability to interact with biological molecules through hydrogen bonding and π-π interactions. 1,3,4-Triphenyl-1H-imidazole-2(3H)-one can bind to proteins and nucleic acids, leading to changes in their conformation and function. In photodynamic therapy, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is activated by light, leading to the generation of reactive oxygen species that can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
1,3,4-Triphenyl-1H-imidazole-2(3H)-one has been shown to have various biochemical and physiological effects. For example, it can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,3,4-Triphenyl-1H-imidazole-2(3H)-one can also induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is its high sensitivity and selectivity for detecting biological molecules such as proteins and nucleic acids. It is also relatively easy to synthesize and has a long shelf-life. However, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for 1,3,4-Triphenyl-1H-imidazole-2(3H)-one research. One potential application is in the development of new fluorescent probes for detecting specific biomolecules in living cells. Another direction is in the optimization of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one-based photodynamic therapy for cancer treatment, including the development of new photosensitizing agents and the improvement of treatment protocols. Finally, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one could be used as a tool for studying the structure and function of various biological molecules, including enzymes and receptors.

Synthesis Methods

1,3,4-Triphenyl-1H-imidazole-2(3H)-one can be synthesized through the reaction of imidazole-2-carboxaldehyde with benzil and ammonium acetate in the presence of a catalyst such as sodium hydride. The reaction proceeds through a condensation reaction, resulting in the formation of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one as the final product.

Scientific Research Applications

1,3,4-Triphenyl-1H-imidazole-2(3H)-one has been extensively used in scientific research as a fluorescent probe for detecting various biological molecules such as proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy, a promising cancer treatment that involves the use of light to activate a photosensitizing agent, which then generates reactive oxygen species that can kill cancer cells.

properties

Product Name

1,3,4-Triphenyl-1H-imidazole-2(3H)-one

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

1,3,4-triphenylimidazol-2-one

InChI

InChI=1S/C21H16N2O/c24-21-22(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23(21)19-14-8-3-9-15-19/h1-16H

InChI Key

ODYFNEZFPKKHPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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